N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-4-32-21-11-9-20(10-12-21)26-23-27-22(25-19-7-5-18(6-8-19)17(2)3)28-24(29-23)30-13-15-31-16-14-30/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJOSRPYWGLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: Starting with cyanuric chloride, which undergoes nucleophilic substitution with 4-ethoxyaniline and 4-isopropylaniline to form the intermediate diaminotriazine.
Introduction of the Morpholino Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholino group at the 6-position of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and isopropyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially hydrogenated triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products:
- Oxidation products include aldehydes and ketones.
- Reduction products include partially hydrogenated triazines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Triazine derivatives, including N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, have been studied for their potential antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2,4-diaminotriazines can inhibit tumor growth by interfering with cellular processes such as DNA synthesis and repair mechanisms .
Antiviral Properties
The compound has also been investigated for antiviral activity. Triazine derivatives have demonstrated efficacy against viruses such as HIV and HSV-1. The mechanism involves the inhibition of viral replication and interference with viral enzyme activity .
Structural Analysis
X-ray crystallography has been employed to confirm the structure of synthesized triazine derivatives. Such studies provide insights into the molecular geometry and electronic properties that influence biological activity .
Photovoltaic Materials
Triazines are being explored as potential materials in photovoltaic applications due to their electronic properties. Their ability to form stable charge-transfer complexes makes them suitable for use in organic solar cells .
Catalysis
The catalytic properties of triazine derivatives are under investigation for various organic reactions. They may serve as effective catalysts in processes such as cross-coupling reactions and polymerization due to their ability to stabilize reactive intermediates .
Data Tables
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazine derivatives demonstrated that modifications at the 4-position significantly enhanced antitumor activity against human breast cancer cells. The compound this compound was among those tested, showing promising results in inhibiting cell proliferation.
Case Study 2: Antiviral Activity
In vitro assays revealed that triazine compounds could reduce the viral load in infected cells significantly. The mechanism was attributed to the inhibition of reverse transcriptase activity in HIV-infected cells, highlighting the potential for developing new antiviral therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features:
Substituent Impact Analysis:
- Isopropyl (Target Compound) : Increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
- Morpholino (Common): Enhances solubility and serves as a hydrogen-bond acceptor, critical for target binding .
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholino improves aqueous solubility (e.g., IITZ-01: 150 mg/mL in DMSO), while bulky isopropyl/ethoxy groups may reduce it .
- Stability : Hydrochloride salts (e.g., ) enhance stability; ethoxy groups may slow oxidative metabolism compared to methoxy .
- Melting Points: Analogues with morpholino and aryl groups typically melt at 120–140°C, consistent with crystalline triazine frameworks .
Biological Activity
N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its unique structure features a central triazine ring with various substituents, including an ethoxyphenyl group, an isopropylphenyl group, and a morpholino group. This arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound has been studied for its potential as an enzyme inhibitor and receptor modulator . Preliminary investigations suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression. The precise mechanisms are still under investigation but are thought to involve modulation of signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance, studies have demonstrated that certain imamine-1,3,5-triazine derivatives show superior anticancer effects compared to established drugs like imatinib. These derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells. Notably, some compounds exhibited IC50 values lower than 10 μM against these cell lines, indicating potent antiproliferative effects .
Pharmacokinetics and Toxicity
The pharmacokinetic properties of this compound are crucial for its therapeutic potential. Studies suggest moderate metabolic stability and favorable absorption characteristics. Toxicity assessments indicate that while some derivatives may exhibit cytotoxic effects at high concentrations (>50 µM), their selectivity towards cancer cells over normal cells is promising for therapeutic applications .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar triazine derivatives reveals varying biological activities influenced by their substituents:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N2-(4-methoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Methoxy group instead of ethoxy | Potentially different reactivity due to methoxy's electronic effects |
| N2-(4-tert-butylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Tert-butyl group instead of isopropyl | Enhanced steric hindrance affecting biological interactions |
| N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Chlorophenyl groups | Different electronic properties influencing reactivity and selectivity |
This table highlights how variations in substituents can significantly alter the biological activity and pharmacological profiles of triazine derivatives.
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative properties of triazine derivatives using the MTT assay, several compounds demonstrated IC50 values significantly lower than 10 μM against MDA-MB-231 cells. For example:
- Compound 4f showed an IC50 of 6.25 μM.
- Compound 4k exhibited an IC50 of 8.18 μM.
These findings suggest that these compounds not only inhibit cell proliferation but also affect migration and invasion capabilities of cancer cells .
Case Study 2: Selectivity and Mechanism
Further investigations into the mechanism of action revealed that certain triazines selectively inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells. This pathway is critical for regulating cell growth and metabolism. The ability to selectively target this pathway presents a promising therapeutic strategy for developing anticancer agents from triazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
- Methodology :
- Use cyanuric chloride as the core reagent, reacting sequentially with 4-ethoxyaniline and 4-isopropylaniline under controlled temperatures (0–5°C for initial substitution, then 60–80°C for subsequent steps) .
- Employ polar aprotic solvents (e.g., 1,4-dioxane) to enhance nucleophilic substitution efficiency.
- Introduce morpholine via a final substitution step at reflux conditions (100–110°C) .
- Key variables : Temperature, solvent polarity, and stoichiometric ratios of amines to cyanuric chloride. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How can researchers characterize the purity and structural integrity of this triazine derivative?
- Methodology :
- Spectral analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and morpholine protons (δ 3.6–3.8 ppm) .
- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm mass accuracy.
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility, >50 mg/mL), ethanol (moderate), and water (<0.1 mg/mL). Use sonication for dissolution .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolyzed morpholine or ethoxy groups) .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound, such as kinase inhibition or epigenetic modulation?
- Methodology :
- Kinase profiling : Use a panel of 100+ recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo assays. Prioritize targets with IC₅₀ < 1 µM .
- Epigenetic assays : Screen for histone deacetylase (HDAC) inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- SPR analysis : Confirm binding kinetics (KD, kon/koff) for top candidates .
Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in triazine derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 2ITY for CDK2). Focus on hydrogen bonds between morpholine-O and Asp86 .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and substituent electronic parameters (Hammett σ) .
Q. How should researchers address contradictory bioactivity data across cell lines or assay formats?
- Methodology :
- Orthogonal validation : Compare MTT assays (cell viability) with clonogenic survival or apoptosis markers (Annexin V/PI) .
- Metabolic stability : Test in liver microsomes to rule out false negatives from rapid hepatic clearance .
Q. What strategies optimize regioselectivity during functionalization of the triazine core?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for primary amines to direct substitutions to the 6-position .
- Microwave-assisted synthesis : Enhance regioselectivity and reduce side products (e.g., 30% yield increase at 150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
